4-tert-Butylbiphenyl

Descripción general

Descripción

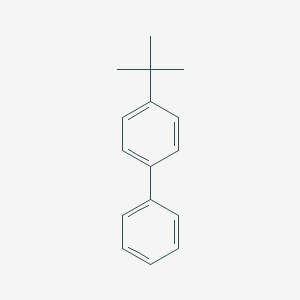

4-tert-Butylbiphenyl (CAS: 1625-92-9) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol . Structurally, it consists of a biphenyl backbone substituted with a bulky tert-butyl group at the para position of one benzene ring. Key physical properties include:

- Melting Point: 52°C

- Boiling Point: 310°C

- Density: 1.03 g/cm³ (at 25°C)

- Appearance: White to light yellow crystalline powder .

This compound is widely used in organic synthesis, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions, achieving an 86% yield in palladium-catalyzed reactions . Its tert-butyl group enhances steric stability while maintaining electron-donating effects, making it valuable in materials science and pharmaceutical intermediates.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-tert-Butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous ferric chloride (FeCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 4-tert-Butylbiphenyl primarily undergoes electrophilic aromatic substitution reactions. These include:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding biphenyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the biphenyl core to cyclohexyl derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Biphenyl ketones, carboxylic acids.

Reduction: Cyclohexyl derivatives.

Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls

Aplicaciones Científicas De Investigación

Industrial Applications

1. Polymer Production

4-tert-Butylbiphenyl is primarily used as an intermediate in the manufacture of polymeric materials, particularly in the production of phenolic and epoxy resins. These resins are widely utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and thermal stability .

2. Antioxidant in Rubber

The compound serves as an antioxidant in rubber products, helping to enhance the longevity and stability of rubber materials under various environmental conditions . This application is critical in industries where rubber components are exposed to oxidative degradation.

3. Specialty Chemicals

In the synthesis of specialty chemicals, this compound acts as a precursor for various derivatives that find applications across multiple sectors, including electronics and automotive industries .

Environmental Considerations

Recent evaluations have highlighted the environmental impact of compounds like this compound, particularly regarding their potential endocrine-disrupting properties. Regulatory bodies such as the European Chemicals Agency (ECHA) have classified it as a substance of very high concern due to its endocrine activity that poses risks to ecological systems .

Case Studies

Case Study 1: Biodegradation Research

A study isolated Sphingobium fuliginis strains capable of utilizing 4-tert-butylphenol, a related compound, as a sole carbon source. The research demonstrated that these bacteria could degrade this compound effectively, indicating potential bioremediation applications for environments contaminated with phenolic compounds .

Case Study 2: Toxicological Assessment

A rare case of alimentary intoxication involving butylbiphenyl highlighted the need for awareness regarding the accidental ingestion of industrial chemicals. The case involved significant doses found in mead consumed by an individual, underscoring the importance of monitoring and regulating industrial substances to prevent public health risks .

Mecanismo De Acción

The mechanism of action of 4-tert-Butylbiphenyl in chemical reactions involves its ability to stabilize carbocations during electrophilic aromatic substitution. The tert-butyl group provides steric hindrance, which influences the regioselectivity of the reactions. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially affecting cellular processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

4,4'-Di-tert-butylbiphenyl

- Molecular Formula : C₂₀H₂₆

- Molecular Weight : 266.42 g/mol .

- Thermochemical Properties: The enthalpy of combustion for 4-tert-butylbiphenyl is −9,520 kJ/mol, while the di-substituted analog, 4,4'-di-tert-butylbiphenyl, exhibits a higher enthalpy (−12,350 kJ/mol) due to increased molecular complexity and stabilization from dual tert-butyl groups . The di-substituted compound shows lower solubility in non-polar solvents compared to its mono-substituted counterpart, attributed to enhanced steric hindrance .

4-Phenylphenol

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 170.21 g/mol .

- Key Differences: The hydroxyl group in 4-phenylphenol increases polarity, leading to higher solubility in polar solvents (e.g., ethanol, acetone) compared to the non-polar this compound . Reactivity: 4-Phenylphenol participates in acid-base reactions and oxidative coupling, whereas this compound is inert under similar conditions. Safety: 4-Phenylphenol is a skin and eye irritant, requiring stringent handling protocols, unlike this compound .

4-Tert-butylbenzenesulfonamide

4-Tert-butylphenyl Isothiocyanate

- Molecular Formula : C₁₁H₁₃NS

- Molecular Weight : 191.29 g/mol .

- Reactivity Profile :

- The isothiocyanate group enables nucleophilic addition reactions, making it reactive toward amines and alcohols—a stark contrast to the inert biphenyl system .

- Applications : Primarily used in synthesizing thiourea derivatives for drug discovery, diverging from this compound’s catalytic applications .

4-sec-Butyl-2,6-di-tert-butylphenol

- Molecular Formula : C₁₈H₃₀O

- Molecular Weight : 262.43 g/mol .

- Structural Effects: Multiple bulky substituents (sec-butyl and tert-butyl groups) create significant steric hindrance, reducing melting point and solubility compared to this compound . Applications: Functions as an antioxidant in polymers, leveraging phenolic hydroxyl groups for radical scavenging—a role distinct from this compound .

Data Table: Comparative Properties of this compound and Analogues

Thermodynamic and Catalytic Insights

- Thermochemistry : The tert-butyl group in this compound contributes to a lower enthalpy of vaporization compared to alkylbenzene isomers, as per Alberty’s group-additivity model .

- Catalytic Performance: In Suzuki couplings, this compound achieves 86% yield, outperforming electron-withdrawing analogs like 4-cyanobiphenyl (91%) but underperforming electron-donating 4-methoxybiphenyl (93%) . This highlights the balance between steric bulk and electronic effects in catalytic systems.

Actividad Biológica

4-tert-Butylbiphenyl (C16H18) is a biphenyl derivative with significant biological activity, particularly in the context of its effects on cellular processes and potential endocrine disruption. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies to provide a comprehensive understanding of its impact on biological systems.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings. Its chemical formula is C16H18, and it has a molecular weight of 218.32 g/mol. The compound is primarily studied for its environmental persistence and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : Research indicates that this compound exhibits estrogenic activity, affecting gene expression related to reproductive functions in fish and mammals. It has been shown to induce vitellogenin (VTG) production, feminization of gonadal structures, and alterations in secondary sex characteristics in male fish .

- Cytotoxicity : In vitro studies have demonstrated that exposure to this compound can lead to cytotoxic effects on various cell lines. For instance, at concentrations around 250 μM, significant reductions in cell viability were observed in immortalized melanocyte cell lines, suggesting potential implications for skin health and disease .

- Heat Shock Protein Induction : The compound has been shown to induce the expression of heat shock proteins (HSP70), which are critical for cellular stress responses. This induction suggests that this compound may enhance cellular resilience against oxidative stress but could also sensitize cells to apoptosis under certain conditions .

Estrogenic Activity

A pivotal study highlighted the endocrine-disrupting potential of this compound. It was found to activate estrogen receptors in both fish and mammalian cells, leading to:

- Vitellogenin Induction : This protein is a biomarker for estrogenic exposure in fish .

- Histological Changes : Observations included feminization of gonadal ducts and reduced male secondary sex characteristics, indicating significant reproductive implications.

Cytotoxic Effects

Research involving various cell lines demonstrated that:

- At low concentrations (250 μM), melanocyte viability was reduced significantly (to approximately 59% for one cell line) while fibroblasts showed less sensitivity until much higher concentrations were reached (1 mM) where viability dropped significantly .

- The cytotoxic effects were linked to increased expression of TRAIL receptors, suggesting that exposure to this compound may enhance susceptibility to immune-mediated cell death .

Heat Shock Response

The induction of HSP70 by this compound indicates a complex interaction with cellular stress pathways:

- In treated melanocytes, HSP70 levels increased significantly, suggesting an adaptive response to stress induced by the compound .

Case Study 1: Fish Reproductive Health

A comprehensive study on fish species exposed to varying concentrations of this compound revealed:

| Endpoint | Observed Effect |

|---|---|

| Vitellogenin Induction | Significant increase |

| Gonadal Duct Feminization | Observed in multiple species |

| Secondary Sex Characteristics | Reduced in males |

This case study underscores the compound's potential as an endocrine disruptor in aquatic environments.

Case Study 2: Melanocyte Viability

In vitro studies on melanocyte cultures indicated:

| Concentration (μM) | Cell Line PIG1 Viability (%) | Cell Line PIG3V Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 250 | 59.1 | 37.5 |

| 1000 | <10 | <10 |

These findings highlight the cytotoxic nature of this compound at elevated concentrations.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 4-tert-Butylbiphenyl in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization using ethanol. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥99% purity thresholds for reliable results .

Q. How can researchers verify the purity of this compound for toxicity studies?

- Methodological Answer : Use a combination of analytical techniques:

- GC/MS : To detect volatile impurities.

- HPLC-UV/RI : For non-volatile contaminants.

- Elemental Analysis : To confirm stoichiometric consistency (e.g., C, H, O content).

Studies under Good Laboratory Practice (GLP) conditions recommend ≥99% purity to minimize confounding variables in mutagenicity assays .

Q. What are the established protocols for determining thermodynamic properties of this compound, such as enthalpy of combustion?

- Methodological Answer : Bomb calorimetry is the gold standard for measuring enthalpy of combustion. Differential scanning calorimetry (DSC) can determine melting points and phase transitions. For vapor pressure and solubility, static or dynamic gravimetric methods are used. Thermochemical studies report combustion enthalpies of ~6,500 kJ/mol at 298.15 K .

Advanced Research Questions

Q. How can bacterial reverse mutation assays (e.g., Ames test) be optimized to assess the genotoxicity of this compound?

- Methodological Answer : Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with metabolic activation (S9 liver homogenate). Test concentrations should span 0.1–5,000 µg/plate to capture dose-response relationships. Negative controls (solvent-only) and positive controls (e.g., sodium azide for TA100) are critical. Data interpretation follows OECD Guideline 471, where a ≥2-fold increase in revertant colonies indicates mutagenicity .

Q. What mechanistic insights explain the reduced toxicity of this compound compared to unsubstituted biphenyl?

- Methodological Answer : The tert-butyl group sterically hinders cytochrome P450-mediated oxidation, reducing metabolic activation to reactive intermediates. Computational modeling (e.g., DFT calculations) shows that substituents lower the compound’s electron density, decreasing binding affinity to aryl hydrocarbon receptors (AhR). Comparative toxicokinetic studies in rodents support this hypothesis .

Q. How should researchers resolve contradictions in experimental data, such as conflicting genotoxicity results across studies?

- Methodological Answer :

Replicate Studies : Ensure reproducibility under identical GLP conditions.

Meta-Analysis : Pool data from multiple sources (e.g., OECD-compliant assays) to identify trends.

Confounder Analysis : Check for impurities (e.g., sec-butyl isomers) or solvent artifacts.

For example, discrepancies in chromosome aberration assays may arise from differences in cell lines (e.g., CHO vs. human lymphocytes) or exposure durations .

Q. What computational tools and databases are essential for predicting the environmental fate of this compound?

- Methodological Answer :

- EPI Suite : Estimates biodegradation half-lives and bioaccumulation factors.

- PubChem : Validates physicochemical properties (e.g., logP, water solubility).

- ECOSAR : Predicts ecotoxicity endpoints for aquatic organisms.

Cross-referencing with experimental data (e.g., NIST thermochemical tables) ensures model accuracy .

Q. Data Presentation Guidelines

-

Thermochemical Data Table :

Property Value (± Uncertainty) Method Reference ΔcH° (kJ/mol) 6,498 ± 12 Bomb Calorimetry Melting Point (°C) 85–87 DSC logP (Octanol-Water) 4.9 ± 0.2 Shake-Flask Method -

Genotoxicity Data Table :

Assay Type Result (w/ S9) Result (w/o S9) Guideline Ames Test (TA98) Negative Negative OECD 471 Chromosome Aberration Inconclusive Positive* OECD 473 *Dose-dependent clastogenicity observed at ≥10 µg/mL .

Propiedades

IUPAC Name |

1-tert-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOYZTOFTGTGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167381 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-92-9 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.